Chloride vs. Bromide: Shelf Stability and Storage
The α-chloride donor is significantly more bench-stable than the corresponding α-bromide (2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, CAS 3068-32-4). Vendor specifications indicate the bromide requires storage at −20 °C and is typically formulated with a CaCO₃ stabilizer to inhibit decomposition, whereas the chloride is specified for storage at 2–8 °C without additional stabilizers . This reflects the established class principle that glycosyl bromides are more reactive but less stable than their chloride counterparts [1]. The bromide's higher reactivity often leads to higher glycosylation yields under milder conditions but demands stringent cold-chain logistics for procurement and storage.
| Evidence Dimension | Storage temperature requirement and stabilizer need |
|---|---|
| Target Compound Data | Storage temperature: 2–8 °C; no stabilizer required |
| Comparator Or Baseline | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide (CAS 3068-32-4): Storage temperature: −20 °C; stabilized with CaCO₃ |
| Quantified Difference | Storage temperature difference: ≥22 °C; chloride eliminates −20 °C cold-chain requirement |
| Conditions | Vendor SDS specifications (Sigma-Aldrich for bromide; TCI Chemicals for chloride) |
Why This Matters
For procurement, the chloride's 2–8 °C storage eliminates the need for −20 °C freezer logistics, reducing shipping costs and simplifying long-term laboratory storage.
- [1] Wikipedia contributors. Koenigs–Knorr reaction. Wikipedia, The Free Encyclopedia. 2025. The halide can be either the reactive but less stable glycosyl bromide or the more stable but less reactive glycosyl chloride. View Source
